molecular formula C14H24N4OS B7531000 4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide

4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide

Cat. No. B7531000
M. Wt: 296.43 g/mol
InChI Key: VWTRZNLTAPNVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide is a chemical compound that has been widely used in scientific research due to its potential to act as a therapeutic agent. This compound is commonly referred to as ET1 and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ET1 is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in tumor growth and angiogenesis. Additionally, ET1 has been shown to activate the nitric oxide pathway, leading to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
ET1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and angiogenesis, leading to antitumor activity. Additionally, ET1 has been shown to have vasodilatory effects, leading to increased blood flow and potential use in treating cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using ET1 in lab experiments is its potential therapeutic applications, particularly in cancer therapy and cardiovascular disease. Additionally, ET1 is relatively easy to synthesize and has been studied extensively, making it a well-understood compound. However, one limitation of using ET1 in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.

Future Directions

There are several future directions for the study of ET1. One area of potential research is the development of new therapeutic applications for ET1, particularly in the treatment of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of ET1 and its potential use in cancer therapy. Finally, the potential toxicity of ET1 should be further studied to determine safe dosages for therapeutic use.

Synthesis Methods

The synthesis of ET1 involves the reaction of 2-ethyl-4-methylthiazole with chloroacetyl chloride, followed by the reaction of the resulting intermediate with N-isopropylpiperazine. This reaction yields 4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide.

Scientific Research Applications

ET1 has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor activity and has been studied for its potential use in cancer therapy. Additionally, ET1 has been studied for its potential use in treating cardiovascular disease, as it has been shown to have vasodilatory effects.

properties

IUPAC Name

4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4OS/c1-4-13-16-12(10-20-13)9-17-5-7-18(8-6-17)14(19)15-11(2)3/h10-11H,4-9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTRZNLTAPNVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN2CCN(CC2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.